molecular formula C16H21F2NO3 B7682858 N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide

N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide

Numéro de catalogue B7682858
Poids moléculaire: 313.34 g/mol
Clé InChI: WRMAGFYEVBGPDC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide, also known as ABT-199 or Venetoclax, is a small molecule drug that has been developed for the treatment of various types of cancer. It is a selective inhibitor of B-cell lymphoma 2 (BCL-2) and has shown promising results in preclinical and clinical studies.

Mécanisme D'action

N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide selectively binds to the hydrophobic groove of BCL-2, preventing its interaction with pro-apoptotic proteins and thereby inducing apoptosis in cancer cells. This mechanism of action is different from that of other BCL-2 inhibitors, which target other domains of the protein.
Biochemical and Physiological Effects:
N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide has been shown to induce apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells that do not express high levels of the protein. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential combination therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide is its selectivity for BCL-2, which reduces the risk of off-target effects. However, it has also been shown to induce thrombocytopenia (low platelet count) in some patients, which can limit its use. In addition, the development of resistance to N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide has been reported in some cases, highlighting the need for further research into alternative treatment strategies.

Orientations Futures

Future research on N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide could focus on several areas, including the development of combination therapies that enhance its efficacy and reduce the risk of resistance. Other potential directions include the investigation of its use in other types of cancer, the identification of biomarkers that predict response to treatment, and the development of new BCL-2 inhibitors with improved selectivity and potency.

Méthodes De Synthèse

The synthesis of N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide involves several steps, including the use of various reagents and solvents. The process starts with the reaction of 4-(difluoromethoxy)-3-methoxybenzaldehyde with cyclohexanecarboxylic acid to form the corresponding carboxylic acid. This is then converted to the corresponding acid chloride, which is reacted with N-methyl-N-(3-pyridylmethyl)amine to form the desired product.

Applications De Recherche Scientifique

N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide has been extensively studied for its potential use in the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma. It has been shown to induce apoptosis (programmed cell death) in cancer cells that overexpress BCL-2, which is a key factor in the survival of these cells.

Propriétés

IUPAC Name

N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2NO3/c1-21-14-9-11(7-8-13(14)22-16(17)18)10-19-15(20)12-5-3-2-4-6-12/h7-9,12,16H,2-6,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMAGFYEVBGPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNC(=O)C2CCCCC2)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.